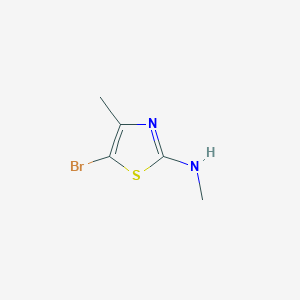

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYYDCHMCLJPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, frequently incorporated into drug candidates due to its ability to interact with a wide range of biological targets.[1] While specific experimental data for 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is not extensively available in public literature, its chemical properties and reactivity can be inferred from the well-established chemistry of analogous 2-aminothiazole derivatives. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from structurally similar molecules to offer valuable insights for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine can be estimated based on its structure and data from similar compounds. These properties are crucial for predicting its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₅H₇BrN₂S | Based on the chemical structure. |

| Molecular Weight | 223.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar 2-aminothiazole derivatives are solids.[2] |

| Melting Point | Expected to be in the range of 100-200 °C. | Analogy with compounds like 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide (102-105 °C) and 2-Amino-5-bromo-1,3,4-thiadiazole (178-182 °C).[2] |

| Solubility | Likely soluble in organic solvents like DMSO and DMF; insoluble in water. | BRD-7288, a similar thiazole derivative, exhibits this solubility profile.[2] |

| Lipophilicity (logP) | Predicted to be moderately lipophilic. | The presence of the bromo and methyl groups would contribute to its lipophilicity. For instance, 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide has a logP of 2.58.[2] |

| CAS Number | 878890-10-9 | [3] |

Synthesis and Reactivity

The synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine can be approached through established methods for the formation of the 2-aminothiazole ring, followed by functionalization.

Proposed Synthetic Pathway

A common and effective method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. A plausible route for the target compound would involve the reaction of a suitable α-haloketone with a substituted thiourea.

Caption: Proposed Hantzsch synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine.

Detailed Protocol:

-

Synthesis of N,4-dimethyl-1,3-thiazol-2-amine:

-

Equimolar amounts of N-methylthiourea and 3-bromo-2-butanone are refluxed in a suitable solvent such as ethanol.

-

The reaction mixture is then cooled, and the resulting hydrobromide salt is neutralized with a base (e.g., sodium bicarbonate) to yield N,4-dimethyl-1,3-thiazol-2-amine.

-

-

Bromination of N,4-dimethyl-1,3-thiazol-2-amine:

-

The synthesized N,4-dimethyl-1,3-thiazol-2-amine is dissolved in a suitable solvent like glacial acetic acid.

-

An equimolar amount of bromine is added dropwise at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by TLC.

-

The product, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, is then isolated by precipitation and purified by recrystallization. This bromination at the 5-position is a common reaction for 2-aminothiazoles.[4]

-

Chemical Reactivity

The reactivity of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is dictated by its key functional groups:

-

2-Amino Group: The exocyclic amino group is a primary site for nucleophilic attack. It can react with electrophiles such as acyl halides and sulfonyl halides.[5] The reactivity of the two nitrogen atoms (endocyclic and exocyclic) depends on the electrophile and reaction conditions.[5][6]

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle. The bromine atom at the 5-position can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.

-

Methyl Groups: The methyl groups are generally unreactive but can influence the electronic properties and steric environment of the molecule.

Caption: Key reactive sites and potential transformations of the title compound.

Spectral Analysis (Predicted)

Spectroscopic data is essential for the characterization of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine. The following are predicted spectral features based on its structure and data from analogous compounds.[7][8][9]

-

¹H NMR:

-

A singlet for the N-methyl protons.

-

A singlet for the C4-methyl protons.

-

A broad singlet for the NH₂ protons, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the two methyl carbons.

-

Signals for the thiazole ring carbons, with the C5 carbon bearing the bromine atom expected to be at a characteristic chemical shift.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the amino group in the range of 3100-3500 cm⁻¹.

-

C=N stretching vibration characteristic of the thiazole ring.

-

C-H stretching and bending vibrations for the methyl groups.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

A characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).

-

Potential Applications in Drug Discovery

The 2-aminothiazole core is a key component in numerous biologically active compounds, suggesting that 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could serve as a valuable building block in drug discovery.[10] Derivatives of 2-aminothiazoles and related benzothiazoles have demonstrated a wide range of pharmacological activities.[11][12][13]

-

Antimicrobial and Antifungal Activity: Many thiazole and benzothiazole derivatives exhibit potent antimicrobial and antifungal properties.[11][13][14] The title compound could be a precursor for novel antimicrobial agents.

-

Anticancer Activity: The 2-aminothiazole scaffold has been explored for the development of anticancer agents.[13] Further modification of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could lead to compounds with antiproliferative effects.

-

Anti-inflammatory and Antioxidant Properties: Benzothiazole derivatives have been investigated for their anti-inflammatory and antioxidant activities.[11][13]

-

Antitubercular Activity: Structure-activity relationship studies of 2-aminothiazoles have identified potent antitubercular agents.[15] The N-2 position of the aminothiazole offers flexibility for modification to enhance activity.[15]

Conclusion

While direct experimental data on 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is limited, its chemical properties, synthesis, and reactivity can be reliably predicted based on the well-established chemistry of the 2-aminothiazole scaffold. This guide provides a foundational understanding of the compound, highlighting its potential as a versatile building block for the synthesis of novel compounds with diverse biological activities. The insights presented here are intended to support researchers in the design of new experiments and the exploration of this and related compounds in the field of medicinal chemistry.

References

- Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide.

- PubChem. 5-Bromo-4-phenyl-1,3-thiazol-2-amine | C9H7BrN2S | CID 12264462.

- PubChem. 5-bromo-N-(thian-4-yl)-1,3-benzothiazol-2-amine.

- National Institutes of Health. (n.d.). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. PMC.

- National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.

- Sigma-Aldrich. 5-Bromo-2,4-dimethyl-1,3-thiazole | 28599-52-2.

- Pope Biotech. 5-Bromo-N-4-dimethyl-1,3-thiazol-2-amine - 878890-10-9.

- Niner Commons.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC 37566-39-5.

- BLDpharm. 37566-39-5|5-Bromo-1,3,4-thiadiazol-2-amine.

- PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S.

- PubChem. 5-Bromo-4,5-dihydro-1,3-thiazol-2-amine.

- National Institutes of Health. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC.

- ResearchGate.

- Journal of Chemical Health Risks.

- (2025, July 30).

- (2023, September 2).

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, March–April). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718.

- National Institutes of Health. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC PubMed Central.

- ChemicalBook. (2020, March 25).

- (2022, May 12).

- ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.

- (2025, October 16). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)

- An Overview of Thiazole Deriv

- ResearchGate. (2025, August 8). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats).

- PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.

- ResearchGate. (2025, August 6).

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

- 3. 5-Bromo-N-4-dimethyl-1,3-thiazol-2-amine - 878890-10-9 - Pope [popebiotech.com]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. pharmacyjournal.in [pharmacyjournal.in]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

An In-Depth Technical Monograph on 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine (CAS 878890-10-9).

Core Scaffold for CDK Inhibitors and Antiviral Therapeutics

Executive Technical Summary

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine (CAS 878890-10-9 ) is a critical heterocyclic intermediate utilized primarily in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors (specifically CDK9) and antiviral agents targeting the Herpes Simplex Virus (HSV) helicase-primase complex.

Its structural value lies in the C5-bromo position, which serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the thiazole core into complex pharmacophores. The C4-methyl and N-methyl substituents provide essential steric bulk and lipophilicity adjustments, often enhancing the metabolic stability and kinase selectivity of the final drug candidate compared to their unsubstituted analogs.

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine |

| CAS Number | 878890-10-9 |

| Molecular Formula | C₅H₇BrN₂S |

| Molecular Weight | 207.09 g/mol |

| SMILES | CNC1=NC(C)=C(Br)S1 |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| Melting Point | 68–70 °C (Precursor); Product solidifies upon isolation |

| Key Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃): δ 4.90 (br s, 1H, NH), 2.70 (s, 3H, N-CH₃), 2.20 (s, 3H, C4-CH₃).[1] MS (EI): m/z 207.0 [M]⁺ |

Synthesis & Production Protocol

The synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is a two-stage process designed for regioselective control. The protocol below prioritizes the use of N-Bromosuccinimide (NBS) over elemental bromine to minimize over-bromination and facilitate handling.

Stage 1: Hantzsch Thiazole Synthesis (Cyclization)

-

Objective: Construction of the thiazole ring from acyclic precursors.

-

Mechanism: Condensation of an α-haloketone with a substituted thiourea.

Protocol:

-

Charge: To a reactor, add 1-methylthiourea (1.0 eq) and 1-chloropropan-2-one (Chloroacetone, 1.0 eq) in Methanol (10 volumes).

-

Base Addition: Cool to 0–5 °C. Add Pyridine (1.0 eq) dropwise to scavenge the HCl byproduct.

-

Reaction: Allow the mixture to warm to 20–40 °C and stir for 12–24 hours.

-

Workup: Concentrate the solvent. Neutralize with saturated NaHCO₃ if necessary. Extract with Ethyl Acetate.[2][3]

Stage 2: Regioselective C5-Bromination

-

Objective: Electrophilic aromatic substitution at the C5 position.

-

Critical Control: Temperature must be maintained at -5 °C to prevents side reactions at the N-methyl group.

Protocol:

-

Dissolution: Dissolve N,4-dimethylthiazol-2-amine (1.0 eq) in Dichloromethane (DCM, 15 volumes).

-

Cooling: Cool the solution to -5 °C using an ice/salt bath.

-

Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

-

Reaction: Stir at -5 °C for 0.5–2 hours. Monitor conversion by TLC/LC-MS.

-

Quench & Isolation: Remove solvent under reduced pressure. Resuspend the residue in Ethanol.

-

Purification: "Pulp" (slurry) the solid in ethanol for 1 hour, filter, and wash with cold ethanol.

-

Drying: Vacuum dry to constant weight.

-

Output: 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine (Yield: ~74%).

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis and its downstream applications in drug discovery.

Figure 1: Synthetic route and downstream application logic for CAS 878890-10-9.

Applications in Medicinal Chemistry

A. CDK9 Inhibition (Oncology)

This scaffold is pivotal in the development of CDK9 inhibitors, which regulate transcriptional elongation. The C5-bromo group is typically converted into a boronic ester and coupled with chloropyrimidines or other heterocycles.

-

Mechanism: The thiazole amine acts as a hinge binder in the ATP-binding pocket of the kinase.

-

SAR Insight: The N-methyl group often improves solubility and permeability compared to the free amine (-NH2), while the C4-methyl fills a hydrophobic pocket, enhancing binding affinity.

B. Antiviral Agents (Herpes Simplex)

Derivatives of this amine are used to synthesize helicase-primase inhibitors. The thiazole core provides a rigid linker that orients the pharmacophore for optimal interaction with viral proteins.

C. Reactivity Profile for Library Generation

| Reaction Type | Reagent System | Typical Outcome |

| Suzuki-Miyaura | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | Formation of Pinacol Boronate (Intermediate A) |

| Negishi Coupling | Organozinc halides, Pd catalyst | Introduction of alkyl/aryl chains at C5 |

| Sonogashira | Terminal alkynes, CuI, Pd(PPh₃)₄ | Alkynylation at C5 (Rigid spacers) |

References

-

Patent CN107118207B . Preparation method of CDK inhibitor. (2017). Google Patents. Link

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[4] Journal of Medicinal Chemistry, 56(3), 640–659. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 878890-10-9. Link

-

Wang, S., et al. (2010). Structure-Based Design of Highly Selective 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitors as Anti-Cancer Agents. Journal of Medicinal Chemistry. Link

Sources

- 1. CN107118207B - Preparation method of CDK inhibitor - Google Patents [patents.google.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Cheminformatics and Synthetic Utility of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Topic: 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

The compound 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine represents a critical halogenated heterocyclic scaffold in medicinal chemistry. As a derivative of the 2-aminothiazole class, it serves as a privileged structure in the design of kinase inhibitors, antimicrobial agents, and peptidomimetics. This guide provides a comprehensive technical analysis of its molecular weight characteristics, synthetic pathways, and physicochemical profiling, designed to support researchers in fragment-based drug discovery (FBDD).

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the mass profile of this molecule is not limited to a single "molecular weight" value.[1][2] For high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between average molecular weight and monoisotopic mass is vital due to the significant mass defect and isotopic abundance of bromine (

Data Summary Table

| Property | Value | Technical Context |

| IUPAC Name | 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine | Core scaffold: Thiazole |

| Molecular Formula | ||

| Average Molecular Weight | 207.09 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 205.951 g/mol | Based on |

| Isotopic Mass (M+2) | 207.949 g/mol | Based on |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic, amenable to cell permeability |

| TPSA | ~41 Ų | Good oral bioavailability potential |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski's Rule of 5 |

Isotopic Signature Analysis

In mass spectrometry, this compound does not appear as a single peak. It presents a characteristic 1:1 doublet at

Figure 1: The mass spectral logic for identifying brominated thiazoles. The near-equal abundance of Br isotopes creates a distinct diagnostic pattern.

Synthetic Methodology

The synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is most efficiently achieved via a two-step protocol: a Hantzsch Thiazole Synthesis followed by an Electrophilic Aromatic Substitution (EAS) .

Step 1: Construction of the Thiazole Core

The precursor, N,4-dimethylthiazol-2-amine, is synthesized by condensing chloroacetone with N-methylthiourea.

-

Reagents: Chloroacetone, N-methylthiourea, Ethanol (solvent).

-

Mechanism: Nucleophilic attack of the sulfur on the

-haloketone, followed by cyclodehydration.

Step 2: Regioselective Bromination

The C5 position of the thiazole ring is highly nucleophilic. Bromination occurs readily using N-Bromosuccinimide (NBS) or elemental bromine.

-

Reagents: NBS, Acetonitrile (ACN) or DCM.

-

Critical Control: Temperature must be maintained at

to room temperature to prevent poly-bromination or oxidation of the sulfur.

Validated Protocol Flow

Figure 2: Step-wise synthetic route. The Hantzsch method ensures correct regiochemistry of the methyl and amine groups before the final bromination.

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( NMR)

The bromination at C5 removes the only aromatic proton on the thiazole ring.

-

Precursor Spectrum: Shows a singlet around

6.2–6.5 ppm (the C5-H). -

Product Spectrum: The C5-H singlet disappears .

-

Key Signals (DMSO-

):- ~2.1 ppm (Singlet, 3H): Methyl group at C4.

-

~2.8 ppm (Doublet, 3H): Methyl on the amine (

-

~7.5 ppm (Broad singlet, 1H): Amine proton (

Mass Spectrometry (LC-MS)[1][10]

-

Method: ESI+ (Electrospray Ionization).

-

Acceptance Criteria: Presence of [M+H]+ doublet at 207/209. Absence of starting material (

129).

Applications in Drug Discovery

The 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine scaffold is not merely an intermediate; it is a functional "warhead" and linker in drug design.

-

Kinase Inhibition: The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes (e.g., CDK, Src family kinases). The C5-Bromine serves as a handle for Suzuki-Miyaura coupling to extend the molecule into the hydrophobic back-pocket of the enzyme.

-

Antimicrobial Agents: Thiazole derivatives interfere with bacterial DNA gyrase B.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight < 300 Da (Rule of 3 compliant), this molecule is an ideal fragment for screening libraries.

References

-

PubChem. (n.d.).[3][4][5] 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft.

-

Organic Chemistry Portal. (2024). Synthesis of Thiazoles. Retrieved from [Link]

-

ChemGuide. (n.d.). Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5-Bromo-4,5-dihydro-1,3-thiazol-2-amine | C3H5BrN2S | CID 68043100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-bromo-N-(thian-4-yl)-1,3-benzothiazol-2-amine | C12H13BrN2S2 | CID 116310514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-4-phenyl-1,3-thiazol-2-amine | C9H7BrN2S | CID 12264462 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1] Derivatives of 2-aminothiazole, in particular, are of significant interest and are found in drugs treating inflammation, bacterial infections, and hypertension.[2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specific, functionalized derivative: 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine .

As a senior application scientist, this document moves beyond a simple recitation of steps. It elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents a self-validating protocol designed for reproducibility and success in a research and development setting. We will explore the strategic construction of the thiazole core and the subsequent regioselective functionalization required to achieve the target molecule.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of substituted heterocyclic systems requires a strategic approach to ensure correct isomer formation and high yields. For the target molecule, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, the most logical and field-proven strategy involves a two-stage process:

-

Core Ring Formation: First, the N,4-dimethyl-1,3-thiazol-2-amine intermediate is constructed. The Hantzsch thiazole synthesis is the most reliable and widely employed method for this transformation.[3]

-

Regioselective Bromination: Second, the thiazole core is halogenated. The inherent electronic properties of the 2-aminothiazole system strongly direct electrophilic substitution to the C5 position, allowing for a highly selective bromination step.[4]

This pathway is superior to alternatives, such as building the ring from a pre-brominated precursor, which often involves more complex starting materials and potential side reactions. The chosen strategy leverages robust, well-understood reactions, ensuring a higher probability of success.

Figure 1: High-level overview of the two-stage synthetic pathway.

Section 2: Synthesis of the Core Intermediate: N,4-dimethyl-1,3-thiazol-2-amine

The classic Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[5] In this case, we react 1-chloro-2-propanone (chloroacetone) with N-methylthiourea.

Causality of the Mechanism: The reaction is initiated by the nucleophilic sulfur atom of N-methylthiourea attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is highly efficient for producing 2-aminothiazole derivatives.[6]

Experimental Protocol: Hantzsch Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 eq) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-chloro-2-propanone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78°C) for 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt formed and precipitate the free amine.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid is N,4-dimethyl-1,3-thiazol-2-amine, which can be used in the next step, often without further purification.

Section 3: Electrophilic Bromination of the Thiazole Core

With the core intermediate in hand, the final step is the introduction of the bromine atom at the C5 position.

Expertise & Mechanistic Insight: The 2-(methylamino) group is a potent electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. This activation is most pronounced at the C5 position, which is para to the activating group, making it the kinetic and thermodynamic site of halogenation.[7] While elemental bromine can be used, N-bromosuccinimide (NBS) is the preferred reagent.[8] It is a solid, making it safer and easier to handle than liquid bromine, and it provides a low, steady concentration of electrophilic bromine, which minimizes the formation of over-brominated byproducts.[9][10]

Experimental Protocol: Bromination with NBS

Figure 2: Step-by-step workflow for the bromination reaction.

-

Setup: Dissolve N,4-dimethyl-1,3-thiazol-2-amine (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) slowly in portions, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

-

Self-Validation/Monitoring: Track the disappearance of the starting material and the appearance of the product spot by TLC.

-

Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield pure 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine.

Data Presentation: Reaction Parameters

| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Bromination |

| Key Reagents | N-methylthiourea, 1-chloro-2-propanone | N,4-dimethyl-1,3-thiazol-2-amine, NBS |

| Solvent | Ethanol | Acetonitrile or THF |

| Temperature | Reflux (~78°C) | 0°C to Room Temperature |

| Reaction Time | 2-3 hours | 1-2 hours |

| Work-up | Basification (NaHCO₃) & Filtration | Quenching (Na₂S₂O₃) & Extraction |

| Expected Yield | >85% (crude) | 70-90% (after purification) |

Conclusion

The synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is reliably achieved through a robust two-stage process. The pathway begins with the construction of the N,4-dimethyl-1,3-thiazol-2-amine core via the Hantzsch cyclocondensation reaction, a foundational method in heterocyclic chemistry. This is followed by a highly regioselective electrophilic bromination at the C5 position using N-bromosuccinimide. This strategy is efficient, high-yielding, and relies on well-established, predictable chemical principles, making it an authoritative and trustworthy method for researchers in drug discovery and chemical development.

References

- [Thesis Template]. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- [No author available]. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- [No author available]. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

- PMC - NIH. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.

- [No author available]. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

- ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

- PubMed. (2017, June 2). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.

-

ResearchGate. (2023, August 24). Chemistry of Imidazo[2,1-b][9][11][12]thiadiazoles. Retrieved from

- ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- NIH. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- ResearchGate. (2018, January 2). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.

- [No author available]. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid.

- MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism.

- JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of.

- PMC. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.

- Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.

- ResearchGate. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review.

- [No author available]. (2010, November 4). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.

- ResearchGate. (2021, May 14). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

Sources

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. kuey.net [kuey.net]

- 4. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to the Hantzsch Synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

This guide provides a comprehensive technical overview for the synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, a substituted 2-aminothiazole derivative of interest to researchers and professionals in drug development and medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and biologically active compounds, valued for its diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document offers a detailed examination of a plausible synthetic route based on the foundational Hantzsch thiazole synthesis, elucidating the underlying chemical principles and providing a robust, self-validating experimental protocol.

Strategic Overview: The Hantzsch Synthesis as a Foundational Platform

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry for constructing the thiazole ring.[2] The classical approach involves the condensation of an α-haloketone with a thioamide.[2] This reaction is known for its versatility, generally high yields, and operational simplicity, making it a preferred method for accessing a wide array of substituted thiazoles.[3][4]

For the targeted synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, a strategic modification of the classical Hantzsch reaction is employed. This involves the reaction of a suitable α-haloketone with a disubstituted thiourea, followed by regioselective bromination. The selection of starting materials is critical for achieving the desired substitution pattern on the final thiazole ring.

Mechanistic Insights: A Step-by-Step Elucidation

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of the thiourea derivative on the α-carbon of the haloketone. This is a classic SN2 reaction, resulting in the displacement of the halide ion and the formation of an isothiouronium salt intermediate.[3]

-

Cyclization: The next key step involves an intramolecular cyclization. The nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the ketone moiety.

-

Dehydration: Following cyclization, a dehydration step occurs, leading to the formation of a hydroxylated thiazoline intermediate. This elimination of a water molecule is often acid-catalyzed.

-

Aromatization: The final step is the aromatization of the thiazoline ring to the more stable thiazole ring system. This typically involves the elimination of a proton.

In the context of our target molecule, the use of N,N'-dimethylthiourea will lead to the formation of an N-methyl-2-aminothiazole derivative. The bromination at the 5-position is proposed to occur in a subsequent step, as direct cyclization of a brominated precursor at that position can be challenging.

Experimental Protocol: Synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Reagents and Materials

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | CAS Number | Notes |

| 3-Bromo-2-butanone | C₄H₇BrO | 151.00 | 1.416 | 814-75-5 | Lachyrmatory, handle in a fume hood.[5] |

| N,N'-Dimethylthiourea | C₃H₈N₂S | 104.17 | - | 534-13-4 | [6] |

| Ethanol | C₂H₅OH | 46.07 | 0.789 | 64-17-5 | Anhydrous |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 128-08-5 | Light-sensitive. |

| Acetic Acid | CH₃COOH | 60.05 | 1.049 | 64-19-7 | Glacial |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 144-55-8 | Saturated aqueous solution |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 141-78-6 | For extraction |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | 7487-88-9 | Anhydrous, for drying |

Step-by-Step Synthesis

Step 1: Hantzsch Cyclization to form N,4-dimethyl-1,3-thiazol-2-amine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-dimethylthiourea (1.04 g, 10 mmol) in 20 mL of anhydrous ethanol.

-

To this solution, add 3-bromo-2-butanone (1.51 g, 10 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,4-dimethyl-1,3-thiazol-2-amine.

Step 2: Bromination at the 5-position

-

Dissolve the crude product from Step 1 in 15 mL of glacial acetic acid in a flask protected from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

-

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine.

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-溴-2-丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N -Dimethylthiourea for synthesis 534-13-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. The thiazole nucleus, in particular, is a privileged scaffold found in numerous biologically active molecules, including the essential vitamin B1 (thiamine) and various antineoplastic and antiretroviral drugs[1]. The targeted functionalization of this ring system allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of a specific substituted thiazole, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine (CAS 878890-10-9)[2]. Structural elucidation is the bedrock of chemical research and development, ensuring the identity, purity, and stability of a synthesized compound. This document moves beyond a simple recitation of data, focusing instead on the integrated logic of spectroscopic analysis. We will detail the causality behind experimental choices and demonstrate how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build an unassailable structural confirmation.

Molecular Structure and Analytical Overview

A robust analytical strategy begins with a clear understanding of the molecule's structure. The key features of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine dictate the expected spectroscopic signatures.

-

Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen, which induces a characteristic diamagnetic ring current[1].

-

Substituents:

-

C2-Amine Group: A secondary amine with one N-methyl group. This provides an N-H proton for analysis.

-

C4-Methyl Group: An aliphatic methyl group attached to an sp²-hybridized carbon of the aromatic ring.

-

C5-Bromine Atom: A heavy halogen atom with two prominent isotopes (⁷⁹Br and ⁸¹Br) that create a distinctive signature in mass spectrometry[3].

-

The following diagram illustrates the molecular structure with atoms systematically labeled for unambiguous assignment in subsequent NMR analysis.

Caption: Molecular structure of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine.

Our analytical workflow will begin with Mass Spectrometry to determine the molecular weight and confirm the presence of bromine. We will then use Infrared Spectroscopy to identify key functional groups, followed by detailed ¹H and ¹³C NMR to map the precise atomic connectivity and confirm the isomeric structure.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the molecular weight and, in the case of high-resolution mass spectrometry (HRMS), the elemental formula. For halogenated compounds, it offers an immediate and definitive diagnostic tool.

Expertise & Causality: We select Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for unambiguously determining the molecular weight of the parent compound. The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), provides a self-validating system; we expect to see two peaks of nearly equal intensity separated by 2 Da, corresponding to the [M+H]⁺ and [M+2+H]⁺ ions[3][4].

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Source Parameters: Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V (to minimize in-source fragmentation), and a desolvation gas temperature of 250-350 °C.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₆H₈BrN₃S. The monoisotopic mass is calculated to be 220.9673 Da.

Table 1: Predicted High-Resolution ESI-MS Data

| Ion | Calculated m/z | Expected Relative Intensity |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 221.9751 | 100% |

| [M(⁸¹Br)+H]⁺ | 223.9731 | ~97% |

The near 1:1 ratio of these two peaks is a definitive indicator of the presence of a single bromine atom[3].

While ESI is chosen to minimize fragmentation, some fragmentation can be induced to provide further structural information (MS/MS). The thiazole ring is relatively stable, but fragmentation can occur via loss of substituents or ring cleavage[5][6].

Caption: Plausible fragmentation pathways for the target molecule in MS/MS.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[7].

Expertise & Causality: The analysis relies on the principle that specific bonds vibrate at characteristic frequencies. For our target molecule, we are particularly interested in identifying the N-H stretch of the secondary amine, the aliphatic C-H stretches of the methyl groups, and the C=N and C=C stretches within the thiazole ring. The presence of these key bands provides strong, corroborating evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-500 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine.

Table 2: Predicted FT-IR Characteristic Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3300 | N-H Stretch | Secondary Amine | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) | Medium-Strong |

| 1650 - 1550 | C=N and C=C Stretch | Thiazole Ring | Medium-Strong |

| 1450 - 1350 | C-H Bend | Aliphatic (CH₃) | Medium |

| 1300 - 1000 | C-N Stretch | Amine & Thiazole | Medium |

| ~700 - 600 | C-S Stretch | Thiazole Ring | Weak-Medium |

| ~650 - 550 | C-Br Stretch | Bromoalkene | Weak-Medium |

References for ranges:[7][8][9]

The observation of a distinct N-H stretch alongside aliphatic C-H stretches and the characteristic fingerprint region for the substituted thiazole ring would provide strong evidence for the compound's gross structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, quantity, and connectivity of atoms.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. It is a polar aprotic solvent capable of dissolving the sample, and its residual proton signal does not interfere with the expected signals. Crucially, it allows for the observation of the exchangeable N-H proton as a distinct signal, which might be lost in protic solvents like D₂O or CD₃OD[10].

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Instrumentation: Use an NMR spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure high homogeneity and sharp signals.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Predicted ¹H NMR Spectrum

The structure has three distinct proton environments: the C4-methyl group, the N-methyl group, and the N-H proton.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

|---|---|---|---|---|

| C4-CH₃ | ~2.3 - 2.5 | 3H | Singlet (s) | Methyl group on an aromatic ring. Deshielded by the ring current. |

| N-CH₃ | ~2.9 - 3.1 | 3H | Singlet (s) or Doublet (d)¹ | Methyl group attached to nitrogen. Deshielded by the electronegative nitrogen. |

| N-H | ~7.0 - 7.5 | 1H | Singlet (s) or Quartet (q)¹ | Amine proton. Chemical shift is concentration and temperature dependent. |

¹Note on Multiplicity: In many cases, the N-CH₃ and N-H signals will appear as singlets due to rapid quadrupolar relaxation of the ¹⁴N nucleus or chemical exchange of the N-H proton. However, if the N-H exchange is slow, coupling between the N-H proton and the N-CH₃ protons could be observed, resulting in a doublet for the N-CH₃ and a quartet for the N-H (³J(H,H) ~5 Hz).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Tuning: Tune the probe to the ¹³C frequency (~100 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon environment. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum

The molecule has five unique carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~165 - 170 | Carbon double-bonded to two nitrogen atoms (amine and ring N). Highly deshielded.[11] |

| C4 | ~148 - 153 | Aromatic carbon attached to a methyl group. |

| C5 | ~95 - 105 | Aromatic carbon directly attached to bromine. The heavy atom effect causes a significant upfield (shielding) shift.[11] |

| C4-CH₃ | ~12 - 17 | Typical range for a methyl group on an aromatic ring. |

| N-CH₃ | ~30 - 35 | Methyl group attached to a nitrogen atom. |

Reference for general thiazole shifts:[11]

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all data, where each result cross-validates the others.

Caption: Workflow for integrated spectroscopic structure elucidation.

-

MS confirms the elemental formula and the presence of bromine. The M+ and M+2 peaks at m/z 222/224 immediately validate the molecular formula C₆H₈BrN₃S.

-

IR confirms the key functional groups. The presence of N-H, aliphatic C-H, and aromatic C=N/C=C stretches is consistent with the proposed structure and rules out other isomers lacking these groups (e.g., a tertiary amine).

-

NMR confirms the specific arrangement of atoms.

-

¹H NMR shows three distinct proton environments with the correct integration (3H, 3H, 1H), confirming the presence of two different methyl groups and one amine proton.

-

¹³C NMR shows five distinct carbon signals, matching the number of unique carbons in the structure. The highly shielded signal around 100 ppm is characteristic of a brominated sp² carbon, confirming the position of the bromine at C5.

-

Conclusion

The structural characterization of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is achieved through a logical and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry provides a definitive elemental formula, highlighted by the characteristic isotopic signature of bromine. FT-IR spectroscopy confirms the presence of the required amine and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic framework, confirming the precise connectivity and substitution pattern of the thiazole ring. This integrated approach represents a self-validating system, providing the high degree of certainty required in chemical research and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45789612, 4-Bromo-5-methyl-1,3-thiazol-2-amine. PubChem. Retrieved January 29, 2024, from [Link].

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link].

-

Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 29, 2024, from [Link].

-

Michigan State University Department of Chemistry (n.d.). Infrared Spectrometry. chemistry.msu.edu. Retrieved January 29, 2024, from [Link].

-

Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones-II. Asian Journal of Chemistry, 17(3), 1471-1475. Available at: [Link].

-

Royal Society of Chemistry (2020). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Retrieved January 29, 2024, from [Link].

-

Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Retrieved January 29, 2024, from [Link].

-

YouTube (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved January 29, 2024, from [Link].

-

Yadav, S. S., et al. (2018). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Journal of Scientific Research in Science and Technology, 4(8), 1138-1144. Available at: [Link].

-

Abdel-Ghani, N. T., & El-Ghamry, H. A. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 450-456. Available at: [Link].

Sources

- 1. isca.me [isca.me]

- 2. 5-Bromo-N-4-dimethyl-1,3-thiazol-2-amine - 878890-10-9 - Pope [popebiotech.com]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. asianpubs.org [asianpubs.org]

1H NMR spectrum of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Technical Guide: H NMR Structural Validation of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Executive Summary & Compound Profile

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is a trisubstituted thiazole scaffold frequently utilized as a pharmacophore in fragment-based drug discovery (FBDD).[1][2][3] Its structural integrity hinges on three specific modifications to the thiazole core:

-

N-Methylation: Modifies solubility and H-bond donor capability.[1][2]

-

C5-Bromination: A critical electrophilic substitution often used for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1][2][3]

The NMR spectrum of this compound is defined not just by the signals present, but critically by the signal absent (the C5 proton).[3]

Chemical Structure & Numbering[1][2][4]

Predicted H NMR Spectral Data (DMSO- )

The following data represents the consensus spectral signature derived from substituent chemical shift increments (SCS) and analogous thiazole derivatives.

Solvent: DMSO-

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |

| C4-CH | 2.10 – 2.25 | Singlet (s) | 3H | N/A | Shielded methyl group attached to the aromatic ring.[1][2][3] Slight downfield shift due to orthogonal Br substituent. |

| N-CH | 2.80 – 2.95 | Doublet (d) | 3H | Coupled to the adjacent NH proton.[1][2][3] Collapses to a singlet if | |

| N-H | 7.40 – 7.80 | Broad Quartet (br q) | 1H | Highly dependent on concentration and temperature.[1][2][3] Broadening indicates quadrupole relaxation from Nitrogen.[1][2][3] | |

| C5-H | ABSENT | N/A | 0H | N/A | Critical Quality Attribute. The absence of a signal at ~6.30 ppm confirms successful bromination. |

Note on Solvent Effects: In CDCl

, the NH signal typically shifts upfield (broad singlet,4.5–5.5 ppm), and the coupling to the N-methyl group often disappears due to rapid proton exchange, resolving the N-Me signal into a singlet.

Detailed Spectral Analysis & Validation Logic

The Diagnostic "Silent" Region

In the precursor molecule (2-amino-4-methylthiazole ), the C5-proton appears as a sharp singlet around 6.30 ppm .[1][2][3]

-

Validation Rule: The complete disappearance of the signal in the 6.0–6.5 ppm region is the primary confirmation of bromination.

-

Impurity Flag: Any residual peak here indicates incomplete reaction (starting material contamination).[2][3]

The N-Methyl Coupling System

The N-methyl group is not an isolated singlet in pure DMSO-

The C4-Methyl Singlet

The methyl group at position 4 is relatively isolated.[1][2] While long-range allylic coupling (

Experimental Workflow: Structure Validation

The following Graphviz diagram outlines the logical decision tree for validating this compound's structure using NMR.

Figure 1: Logical decision tree for verifying the bromination and methylation state of the thiazole core via 1H NMR.

Common Impurity Profile

When synthesizing this compound (typically via bromination of N,4-dimethylthiazol-2-amine with NBS), specific impurities are visible in the NMR spectrum.

| Impurity | Source | Diagnostic Signal (DMSO- |

| Succinimide | Byproduct of NBS | Singlet at 2.60 ppm (4H).[1][2][3] |

| Starting Material | Incomplete Reaction | Singlet at 6.30 ppm (C5-H).[1][2][3] |

| DMF | Recrystallization Solvent | Doublets at 2.73 / 2.89 ppm ; Singlet at 7.95 ppm .[1][2] |

| Water | Hygroscopic Solvent | Broad singlet at 3.33 ppm (Variable).[2][3] |

Protocol: NMR Sample Preparation

To ensure high-resolution data suitable for publication or regulatory filing:

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).[2][3]-

Why DMSO? It prevents aggregation of the polar amine and slows proton exchange, allowing observation of the

coupling.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[3] Suspended solids cause line broadening.[1][2][3]

-

Acquisition:

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Standard reference for chemical shift increments).

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][3]

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 45789612, 4-Bromo-5-methyl-1,3-thiazol-2-amine (Analogous Core).[1][2] [2]

-

Kashyap, S. J., et al. (2012).[2][3][4] Synthesis of 2-amino-4-methylthiazole derivatives. Journal of Heterocyclic Chemistry. (Provides baseline data for the unbrominated core).

Structural Elucidation of Substituted 2-Aminothiazoles: A 13C NMR Technical Guide

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Dasatinib), GPCR ligands, and antimicrobial agents.[1][2] However, its structural characterization is frequently complicated by amino-imino tautomerism and significant regiochemical sensitivity to substituents at the C4 and C5 positions.

This guide provides a definitive technical framework for the analysis of substituted 2-aminothiazoles using Carbon-13 Nuclear Magnetic Resonance (

Part 1: Structural Dynamics & Tautomerism

The Amino-Imino Equilibrium

The primary challenge in interpreting NMR data for 2-aminothiazoles is the prototropic tautomerism between the amino (aromatic) and imino (non-aromatic) forms.

-

Amino Form: The aromatic sextet is intact. This is the dominant species in polar aprotic solvents (e.g., DMSO-

) and in the crystalline state. -

Imino Form: The aromaticity is disrupted. This form is generally disfavored unless stabilized by strong electron-withdrawing groups on the exocyclic nitrogen or by specific solvent interactions.

Implication for

Visualization: Tautomeric Equilibrium & Assignment Logic

Figure 1: The amino-imino tautomeric equilibrium is heavily influenced by solvent polarity.[3] In DMSO-

Part 2: C NMR Spectral Characteristics[4][5][6]

The Diagnostic C2 Signal (Guanidine-like)

The carbon at position 2 (attached to the amino group) is the most deshielded ring carbon.

-

Chemical Shift: 165.0 – 172.0 ppm.

-

Nature: Quaternary.

-

Experimental Note: Due to long relaxation times (

) and lack of NOE enhancement, this peak is often less intense than protonated carbons.-

Self-Validating Step: If the C2 signal is absent in a standard scan, increase the relaxation delay (

) to 2–3 seconds.

-

The C4 and C5 Ring Carbons

The chemical shifts of C4 and C5 are highly dependent on substitution patterns.

| Position | Typical Shift ( | Electronic Environment | Substituent Effect |

| C5 | 100 – 115 | Electron-rich (enamine-like character). | Highly shielded. Shifts downfield (+10-20 ppm) if an EWG is present at C5. |

| C4 | 135 – 155 | Imine-like character. | Deshielded. Shifts downfield if a phenyl or alkyl group is attached.[4] |

Substituent Effects (Causality)

-

Electron-Donating Groups (EDG) at C4 (e.g., -CH3): Cause a slight upfield shift (shielding) at C5 due to increased electron density in the ring.

-

Electron-Withdrawing Groups (EWG) at C5 (e.g., -COR, -NO2): Cause a massive downfield shift of C5 (to >120 ppm) and often deshield C2 further by reducing electron density on the ring nitrogen.

Part 3: Experimental Protocol (Synthesis & Characterization)

To generate valid reference standards, the Hantzsch Thiazole Synthesis is the gold standard.

Workflow: Hantzsch Synthesis of 4-Substituted-2-Aminothiazoles

Reagents:

-

Reaction: Dissolve 1.0 eq of

-haloketone and 2.0 eq of thiourea in ethanol. Reflux for 1–2 hours. -

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting ketone spot will disappear.

-

Workup: Cool the mixture. It often precipitates as the hydrobromide salt. Neutralize with aqueous

or -

Purification: Recrystallization from ethanol/water is usually sufficient.

NMR Acquisition Parameters (Self-Validating Protocol)

-

Solvent: DMSO-

is mandatory for consistent tautomer stabilization. Avoid -

Frequency: 100 MHz or higher (

C frequency). -

Scans: Minimum 512 scans for adequate S/N ratio on quaternary carbons.

-

Referencing: Calibrate to the DMSO-

septet center at 39.52 ppm .

Visualization: Synthesis & Analysis Workflow[7]

Figure 2: The Hantzsch synthesis workflow ensures the isolation of the free base 2-aminothiazole. Neutralization is a critical step to ensure the chemical shifts correspond to the neutral amino form rather than the hydrobromide salt.

Part 4: Reference Data Table

The following data summarizes

| Compound | Substituent (R at C4) | C2 ( | C4 ( | C5 ( | Substituent Carbons |

| 2-aminothiazole | H | 168.4 | 138.2 | 108.1 | - |

| 4-methyl-2-aminothiazole | -CH3 | 168.1 | 148.5 | 102.8 | 17.2 ( |

| 4-phenyl-2-aminothiazole | -Ph | 168.5 | 150.1 | 103.5 | 134.8 (ipso), 128.5, 127.4, 125.8 |

| 4-(4-chlorophenyl)- | -Ph-4-Cl | 168.6 | 148.9 | 104.2 | 133.5 (ipso), 131.8 (C-Cl), 128.8, 127.5 |

| Ethyl 2-aminothiazole-4-carboxylate | -COOEt | 169.5 | 145.2 | 118.5 | 160.8 (C=O), 60.5 ( |

Data Interpretation:

-

C5 Sensitivity: Note how C5 shifts from ~108 ppm (unsubstituted) to ~103 ppm (4-methyl/phenyl) due to steric and electronic shielding, but shifts downfield to 118.5 ppm when an electron-withdrawing ester is at C4.

-

C2 Stability: The C2 signal remains relatively robust (168–169 ppm) across diverse substitutions, serving as a reliable anchor for spectral assignment.

References

-

Potts, K. T., & Choudhury, D. R. (1977). 1,2,4-Triazoles.[3] XXXVI. The Tautomerism of Heterocyclic Amines. Journal of Organic Chemistry.

-

Faidallah, H. M., et al. (2011). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Journal of Heterocyclic Chemistry.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3] (7th Ed.). John Wiley & Sons. (Standard Reference for General Shift Tables).

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 1654 (2-Aminothiazole).

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of Brominated Thiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The introduction of a bromine atom to this scaffold further modulates its physicochemical properties, influencing factors like metabolic stability, binding affinity, and membrane permeability. Consequently, the robust analytical characterization of brominated thiazole derivatives is a critical task in drug discovery and development.[2][3] Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[4][5]

This guide provides an in-depth exploration of the mass spectrometric analysis of brominated thiazole derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to develop and interpret mass spectral data with confidence.

The Signature of Bromine: Decoding Isotopic Patterns

The most immediate and telling feature in the mass spectrum of a brominated compound is its isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6] This 1:1 isotopic ratio creates a characteristic "doublet" for any ion containing a single bromine atom. The two peaks, referred to as the M and M+2 peaks, will be separated by two mass-to-charge units (m/z) and have nearly identical intensities.[7][8]

Recognizing this pattern is the first critical step in identifying a brominated species within a complex mixture or confirming the success of a synthetic reaction. For molecules containing multiple bromine atoms, the pattern becomes more complex but remains predictable, following a binomial distribution (e.g., a 1:2:1 ratio for two bromines).[9][10] High-resolution mass spectrometry (HRMS) is invaluable here, as it can resolve these isotopic peaks and provide accurate mass measurements to confirm the elemental composition.[11]

Choosing the Right Tool: A Comparative Analysis of Ionization Techniques

The choice of ionization method is arguably the most critical parameter in a mass spectrometry experiment. It dictates whether an analyte can be observed, the nature of the ion produced (e.g., molecular ion vs. protonated molecule), and the extent of initial fragmentation. For brominated thiazoles, the selection depends on the analyte's polarity, volatility, and the desired analytical outcome.

| Ionization Technique | Principle | Best Suited For | Causality and Field Insights |

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, producing ions from solution.[12] | Polar, non-volatile compounds; LC-MS applications. | ESI is a "soft" ionization technique, meaning it imparts little excess energy to the analyte, typically resulting in an intact protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[12][13] This is ideal for molecular weight confirmation and quantitative studies. For thiazoles, the basic nitrogen atom readily accepts a proton, making positive-ion ESI highly efficient. The choice between positive and negative mode is dictated by the molecule's overall acidity/basicity.[14][15] |

| Electron Ionization (EI) | A high-energy electron beam bombards gas-phase molecules, causing ionization and extensive fragmentation.[16][17] | Volatile, thermally stable compounds; GC-MS applications and structural elucidation. | EI is a "hard" ionization technique that provides a reproducible fragmentation pattern, often called a chemical "fingerprint."[16][18] This is extremely valuable for structural confirmation and identifying unknowns by library matching. However, the molecular ion may be weak or absent for some fragile molecules.[19] |

| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte. | Compounds of intermediate polarity and volatility, less polar than required for ESI. | APCI can be considered a bridge between ESI and EI. It is suitable for compounds that are not polar enough for ESI but may be too thermally labile for traditional EI. It typically produces protonated molecules ([M+H]⁺) but can induce more in-source fragmentation than ESI. |

Expert Insight: For most drug development applications involving brominated thiazoles, which are often functionalized to increase polarity, liquid chromatography coupled with ESI-MS (LC-ESI-MS) is the workhorse technique. It provides the sensitivity needed for pharmacokinetic studies and the soft ionization required to track the parent compound and its metabolites.[3][4] EI, typically via GC-MS, is reserved for analyzing more volatile precursors or for detailed structural studies where fragmentation is desired.[19]

Unraveling the Structure: Fragmentation Pathways of Brominated Thiazoles

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation patterns of thiazoles are specific and can be used for structure confirmation.[20]

The fragmentation of the thiazole ring itself often involves cleavage of the bonds at positions 1,2 and 3,4.[21] The presence and position of the bromine atom and other substituents will direct the fragmentation pathways.

Common Fragmentation Mechanisms:

-

Loss of the Bromine Radical (•Br): A primary fragmentation pathway, especially in EI-MS, is the homolytic cleavage of the C-Br bond. This results in a fragment ion with a mass loss of 79 or 81 Da.

-

Ring Cleavage: The thiazole ring can undergo characteristic cleavages. Fused thiazole systems, such as thiazolo[3,2-a]pyrimidines, often show fragmentation of the thiazole ring first, indicating it is less stable than the pyrimidine ring under MS conditions.[22]

-

Side-Chain Fragmentation: Substituents on the thiazole ring will produce their own characteristic losses. For example, acyl groups may be lost as ketenes, and alkyl chains will fragment through sequential losses of 14 Da (CH₂).[23]

-

Rearrangements: In some cases, rearrangements can occur. A halogen migration from a carbon to a nitrogen atom has been observed in the mass spectra of some perhalogenated thiazoles.[24]

Below is a generalized fragmentation diagram for a hypothetical 2-aryl-5-bromothiazole derivative, a common structural motif.

Caption: Generalized MS/MS fragmentation workflow for a brominated thiazole.

A Self-Validating System: Protocol for LC-MS/MS Analysis

Developing a trustworthy analytical method requires a systematic approach. The following protocol outlines a self-validating workflow for the quantitative analysis of a brominated thiazole derivative in a biological matrix, a common task in drug development.[25]

Caption: Logic diagram for LC-MS/MS method development.

Step-by-Step Protocol:

-

Mass Spectrometer Tuning & Optimization (Direct Infusion):

-

Prepare a ~1 µg/mL solution of the brominated thiazole derivative in 50:50 acetonitrile/water.

-